molecular formula C18H12ClNO4 B11693996 methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

methyl 4-{(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate

Cat. No.: B11693996
M. Wt: 341.7 g/mol
InChI Key: UKPXOFGPEHSWSR-GDNBJRDFSA-N
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Description

METHYL 4-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE is a complex organic compound featuring a benzoate ester linked to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with methyl 4-formylbenzoate in the presence of a base to form an intermediate, which is then cyclized with an appropriate reagent to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions include various substituted oxazole and benzoate derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

METHYL 4-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 4-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE involves interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{[(4Z)-2-(2-BROMOPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE
  • METHYL 4-{[(4Z)-2-(2-FLUOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE

Uniqueness

METHYL 4-{[(4Z)-2-(2-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}BENZOATE is unique due to the presence of the 2-chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H12ClNO4

Molecular Weight

341.7 g/mol

IUPAC Name

methyl 4-[(Z)-[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]benzoate

InChI

InChI=1S/C18H12ClNO4/c1-23-17(21)12-8-6-11(7-9-12)10-15-18(22)24-16(20-15)13-4-2-3-5-14(13)19/h2-10H,1H3/b15-10-

InChI Key

UKPXOFGPEHSWSR-GDNBJRDFSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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